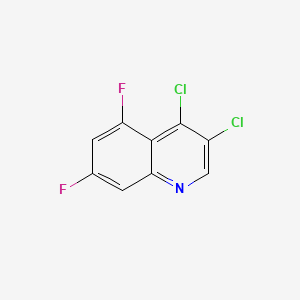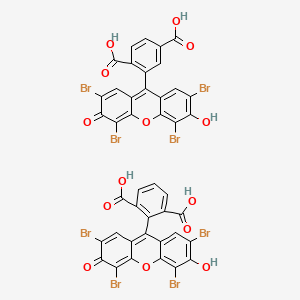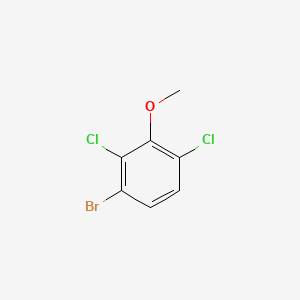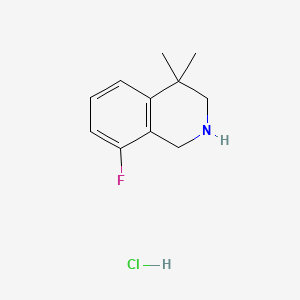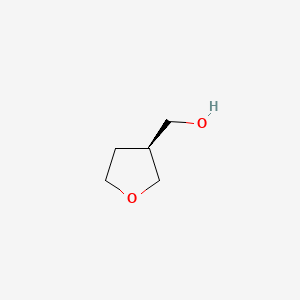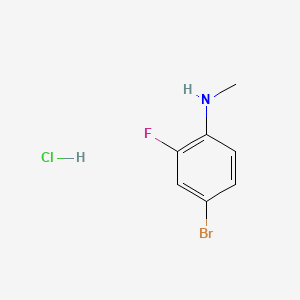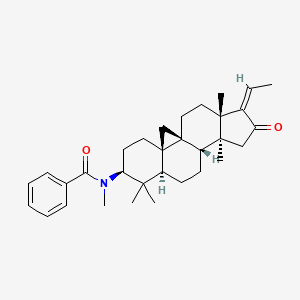
Buxanine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buxanine M is a chemical compound with the molecular formula C32H43NO2 and a molecular weight of 473.69 g/mol . It is known for its unique structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Buxanine M involves multiple steps, typically starting with the preparation of the core structure followed by functionalization to achieve the desired compound. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Friedel-Crafts acylation: This step introduces an acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to form an alkane.
Nitration: Introduction of a nitro group into the aromatic ring.
Chemical Reactions Analysis
Buxanine M undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Buxanine M has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Buxanine M exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and conditions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Buxanine M can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Buxanine: A related compound with similar structural features.
Buxamine: Another compound with comparable properties and applications.
This compound stands out due to its specific molecular structure and the unique properties it imparts in various applications.
Properties
IUPAC Name |
N-[(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2/c1-7-22-23(34)19-30(5)25-14-13-24-28(2,3)26(33(6)27(35)21-11-9-8-10-12-21)15-16-31(24)20-32(25,31)18-17-29(22,30)4/h7-12,24-26H,13-20H2,1-6H3/b22-7+/t24-,25-,26-,29+,30-,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQOKUBFAAITC-WNLJULKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
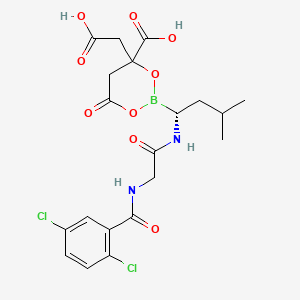
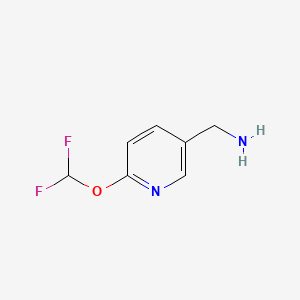
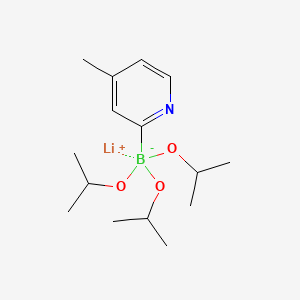
![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)
